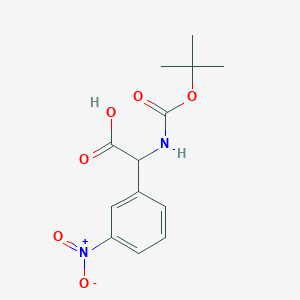

alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid

Description

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRGHOVFXZNGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic dissection of Boc- m-NPA reveals three key structural elements: (1) the m-nitrophenyl moiety, (2) the α-amino acetic acid framework, and (3) the Boc protecting group. Two primary strategies emerge:

Late-Stage Functionalization of Phenylacetic Acid Derivatives

This approach involves introducing the nitro group early in the synthesis, followed by α-amino group installation and Boc protection. The Hell–Volhard–Zelinskii (HVZ) bromination is a cornerstone of this route, enabling selective α-bromination of carboxylic acids. Subsequent nucleophilic substitution with azide or ammonia, followed by reduction and Boc protection, completes the sequence.

Catalytic C–H Amination via 1,3-Nitrogen Migration

A modern alternative leverages transition-metal-catalyzed 1,3-nitrogen migration to directly convert m-nitrophenylacetic acid into its α-amino derivative, bypassing multiple intermediate steps. This method, detailed in a 2025 patent, offers improved atom economy and reduced step count.

Detailed Synthetic Routes

Classical Stepwise Synthesis via HVZ Bromination

Nitration of Phenylacetic Acid

Phenylacetic acid undergoes nitration using concentrated HNO₃ (90%) and H₂SO₄ (10%) at 0–5°C, yielding m-nitrophenylacetic acid in 68–72% yield. The nitro group directs electrophilic substitution to the meta position due to the electron-withdrawing nature of the acetic acid group.

α-Bromination via HVZ Reaction

Treatment of m-nitrophenylacetic acid with PBr₃ (1.2 eq) and Br₂ (1.5 eq) in refluxing CCl₄ for 6 hours affords α-bromo- m-nitrophenylacetic acid (85–90% yield). The reaction proceeds via enol intermediate formation, followed by bromine addition.

Azide Substitution and Reduction

Displacement of the α-bromine with sodium azide (3 eq) in DMF at 80°C for 12 hours yields α-azido- m-nitrophenylacetic acid (78% yield). Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc) reduces the azide to the primary amine (92% yield).

Boc Protection

The amine is protected using di- tert-butyl dicarbonate (Boc₂O, 1.5 eq) and DMAP (0.1 eq) in THF, achieving 95% yield of Boc- m-NPA.

Table 1: Stepwise Synthesis via HVZ Bromination

Catalytic 1,3-Nitrogen Migration Strategy

Azanyl Ester Formation

m-Nitrophenylacetic acid is converted to its azanyl ester via reaction with O-benzoylhydroxylamine (2 eq) in the presence of DCC (1.5 eq) and DMAP (0.2 eq) in CH₂Cl₂ (82% yield).

Ru-Catalyzed Nitrogen Migration

The azanyl ester undergoes 1,3-nitrogen migration using [Ru(p-cymene)Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in toluene at 100°C for 24 hours, directly furnishing α-amino- m-nitrophenylacetic acid (76% yield).

Boc Protection

Standard Boc protection (Boc₂O, DMAP, THF) provides the final product in 94% yield.

Table 2: Catalytic 1,3-Nitrogen Migration Route

Comparative Analysis of Methodologies

Yield and Efficiency

The classical route achieves a cumulative yield of 46% over five steps, while the catalytic method attains 58% over three steps, highlighting the latter’s superior efficiency.

Mechanistic Insights

HVZ Bromination Mechanism

The reaction proceeds via acid-catalyzed enolization, followed by bromine addition and subsequent elimination of HBr, forming the α-bromo intermediate.

1,3-Nitrogen Migration Mechanism

The Ru catalyst facilitates N–O bond cleavage, generating a nitrenoid intermediate. Hydrogen atom transfer and radical recombination yield the α-amino product.

Chemical Reactions Analysis

Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its derivatives can act as inhibitors or activators of specific biological pathways.

Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the t-butoxycarbonylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid can be compared with other similar compounds, such as:

Alpha-t-Butoxycarbonylamino-p-nitrophenylacetic acid: This compound has a similar structure but with the nitro group in the para position. It may exhibit different reactivity and biological activity.

Alpha-t-Butoxycarbonylamino-o-nitrophenylacetic acid: The ortho isomer may have distinct steric and electronic properties, affecting its chemical behavior and applications.

Biological Activity

Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid (Boc-NPAA) is a compound of interest due to its potential biological activities, particularly in immunology and cancer therapy. This article explores the synthesis, biological evaluations, and mechanisms of action associated with Boc-NPAA, drawing from diverse research findings and case studies.

Synthesis of Boc-NPAA

Boc-NPAA is synthesized through a series of chemical reactions involving the coupling of t-butoxycarbonyl (Boc) protected amino acids with m-nitrophenylacetic acid. The synthetic route allows for the introduction of various functional groups, which can be tailored for specific biological applications.

Immunological Responses

Research indicates that Boc-NPAA may play a role in modulating immune responses. It has been observed to stimulate both T and B cell proliferation in vivo, suggesting its potential as an immunotherapeutic agent. For instance, studies have shown that derivatives of nitrophenyl compounds can enhance antibody production against specific antigens, indicating a mechanism where Boc-NPAA could facilitate T cell help in B cell antibody production .

Table 1: Summary of Biological Activities Associated with Boc-NPAA

Anticancer Properties

Boc-NPAA has also been investigated for its anticancer properties. The compound targets specific metabolic pathways in cancer cells, particularly those involved in cell growth and proliferation. In vitro studies have demonstrated that Boc-NPAA inhibits the growth of hepatoma cells by interfering with metabolic processes essential for tumor survival .

Case Study: Inhibition of Hepatoma Cells

- Objective : To assess the effect of Boc-NPAA on hepatoma cell lines.

- Method : Hepatoma cells were treated with varying concentrations of Boc-NPAA.

- Results : A significant reduction in cell viability was observed at higher concentrations, suggesting dose-dependent cytotoxicity.

The mechanisms underlying the biological activities of Boc-NPAA involve several pathways:

- T Cell Activation : By presenting antigens effectively, Boc-NPAA enhances T cell activation, promoting an adaptive immune response.

- Cytokine Modulation : The compound influences cytokine profiles, potentially shifting the immune response towards a more favorable Th1 or Th2 orientation depending on the context .

- Metabolic Inhibition : In cancer cells, Boc-NPAA disrupts metabolic pathways crucial for tumor growth, leading to apoptosis and reduced proliferation rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a multi-step process:

Nitration : Introduce the nitro group to the phenylacetic acid backbone under controlled nitration conditions (e.g., mixed nitric-sulfuric acid at 0–5°C to avoid over-nitration) .

Boc Protection : React the amino group with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF with triethylamine) to form the Boc-protected intermediate .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity can be confirmed via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the Boc group (tert-butyl signals at ~1.3 ppm) and nitro-phenyl protons (aromatic splitting patterns). Discrepancies in peak splitting may arise due to magnetic anisotropy from the nitro group .

- FT-IR : Look for Boc-related carbonyl stretches (~1680–1720 cm⁻¹) and nitro group absorptions (~1520 and 1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₂O₅: 296.11) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of the Boc group in this compound during long-term storage?

- Methodological Answer :

- Stability Studies :

Solvent Screening : Store the compound in DMSO, ethanol, or acetonitrile at –20°C, 4°C, and RT. Monitor Boc decomposition via TLC (silica plates, UV detection) weekly .

Kinetic Analysis : Use Arrhenius plots to model degradation rates. Polar aprotic solvents (e.g., DMSO) accelerate hydrolysis of the Boc group at RT due to residual moisture .

- Mitigation : Lyophilization and storage under argon at –80°C are recommended for >6-month stability .

Q. How can conflicting NMR data for this compound be resolved when comparing literature reports?

- Methodological Answer :

- Root Causes :

Tautomerism : The nitro group’s electron-withdrawing effect may cause pH-dependent tautomeric shifts in D₂O vs. organic solvents. Adjust solvent or use buffer (e.g., phosphate, pH 7) .

Dynamic Effects : Rotameric equilibria around the C–N bond (Boc group) can split signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks .

Q. What strategies are effective for analyzing trace impurities in this compound synthesized via industrial-scale routes?

- Methodological Answer :

- Impurity Profiling :

LC-MS/MS : Employ a reverse-phase column (e.g., Agilent Zorbax SB-C18) with a 0.1% formic acid/acetonitrile gradient. Detect byproduct m/z values (e.g., de-Boc intermediates or nitro-reduced species) .

Quantitative NMR : Use ¹H qNMR with an internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) to quantify impurities ≥0.1% .

- Mitigation : Optimize reaction stoichiometry (e.g., Boc₂O in 1.2 equivalents) and post-synthesis washes (e.g., sodium bicarbonate to remove acidic byproducts) .

Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to assess the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- Coupling Optimization :

Activation : Test coupling agents (HATU, DCC, EDC) in anhydrous DMF. Monitor yields via LC-MS after 1–24 hours .

Steric Effects : The m-nitro group may hinder coupling; compare with ortho/para isomers. Use molecular modeling (e.g., PyMOL) to visualize steric bulk .

- Troubleshooting : If coupling fails, pre-activate the carboxylic acid with HOBt/DIPEA before adding the amine .

Q. What analytical approaches reconcile discrepancies in reported melting points for this compound?

- Methodological Answer :

- Melting Point Variability :

Crystallinity : Differences in recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing. Use DSC to measure phase transitions .

Polymorphism : Perform X-ray crystallography to identify polymorphic forms. Compare unit cell parameters with Cambridge Structural Database entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.